molecular formula C13H21NO B8285381 4-(N,N-dipropylamino)methylphenol

4-(N,N-dipropylamino)methylphenol

Cat. No.: B8285381
M. Wt: 207.31 g/mol
InChI Key: AYCQCBGYYQFRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(N,N-dipropylamino)methylphenol is a phenolic derivative featuring a dipropylamino-methyl substituent at the para position of the benzene ring. This article will focus on DPAB and its analogs due to their well-characterized pharmacological profiles and relevance to ALDH1A1 inhibition.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[(dipropylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-3-9-14(10-4-2)11-12-5-7-13(15)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3

InChI Key

AYCQCBGYYQFRHK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

4-(N,N-Dipropylamino)benzaldehyde (DPAB)

DPAB is a reversible, competitive inhibitor of ALDH1A1 with exceptional potency. Key findings include:

  • Enzyme Inhibition :
    • Ki Values :
  • Mouse ALDH1A1: 10 nM (propanal substrate), 77 nM (phenylethanal) .
  • Human ALDH1A1: 3 nM (propanal), 70 nM (phenylethanal) . Substrate Specificity: DPAB exhibits mixed-type inhibition for propanal, phenylethanal, and aldophosphamide but non-competitive inhibition for NAD+ .

4-(N,N-Diethylamino)benzaldehyde (DEAB)

DEAB, a structural analog with ethyl groups instead of propyl, shares ALDH1A1 inhibitory activity but differs in potency and applications:

  • Enzyme Inhibition :
    • Ki Values : DEAB’s Ki for ALDH1A1 is approximately 100-fold higher than DPAB’s (micromolar range) .
    • Substrate Specificity : Like DPAB, DEAB inhibits ALDH1A1 but shows reduced efficacy against phenylethanal oxidation .
  • Cellular Effects :
    • At 50 µM, DEAB sensitizes L1210/CPA leukemia cells to 4-hydroperoxycyclophosphamide (4-HC) by blocking ALDH1A1-mediated detoxification .
    • DEAB is widely used in fluorescence-activated cell sorting (FACS) to isolate hematopoietic stem cells based on ALDH1A1 activity .

Daidzin

Daidzin, a natural isoflavone, contrasts with DPAB and DEAB in isoform specificity:

  • Used to study ethanol metabolism and dopamine oxidation .

Other Inhibitors

  • ALDH1A2 Inhibitors: No specific inhibitors have been reported, highlighting a gap in pharmacological tools .
  • CYP Enzymes: Cytochrome P450 enzymes may compensate for ALDH1A1 in retinol oxidation, as seen in HL-60 cells where DPAB fails to block differentiation .

Data Tables

Table 1: Inhibitory Potency of DPAB vs. DEAB Against ALDH1A1

Compound Ki (Mouse ALDH1A1) Ki (Human ALDH1A1) Substrate Dependence Cellular Application
DPAB 10 nM (propanal) 3 nM (propanal) High (propanal > phenylethanal) Retinoid metabolism studies
DEAB ~1 µM* ~1 µM* Moderate FACS, chemosensitization

*Estimated from comparative studies .

Table 2: Selectivity Profiles of ALDH Inhibitors

Compound ALDH1A1 ALDH2 ALDH3
DPAB +++ - -
DEAB ++ - -
Daidzin - +++ -

Key Research Findings

  • Structural-Activity Relationship (SAR) : The propyl groups in DPAB enhance hydrophobic interactions with ALDH1A1’s substrate-binding pocket compared to DEAB’s ethyl groups, explaining its 100-fold higher potency .
  • Cellular Context Matters: Despite DPAB’s strong enzymatic inhibition, its weak cellular effect in HL-60 cells underscores the role of alternative pathways (e.g., CYP enzymes) in retinol oxidation .
  • Therapeutic Potential: DEAB’s ability to reverse chemoresistance in leukemia models supports its use in combination therapies .

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